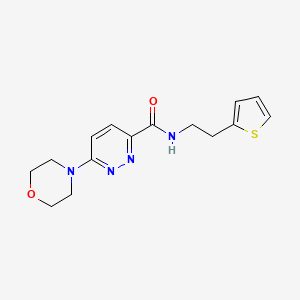

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide

描述

属性

IUPAC Name |

6-morpholin-4-yl-N-(2-thiophen-2-ylethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(16-6-5-12-2-1-11-22-12)13-3-4-14(18-17-13)19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZHMSUTZCWZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection-Deprotection Strategies

To prevent unwanted side reactions during morpholino substitution, the carboxylic acid group is often protected as a methyl ester. Post-substitution, hydrolysis with aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 60°C regenerates the carboxylic acid.

Carboxamide Formation via Coupling Reactions

The carboxylic acid intermediate is coupled with 2-(thiophen-2-yl)ethylamine using activating agents. Comparative studies highlight two dominant methods:

HATU-Mediated Coupling

Procedure :

- Dissolve 6-morpholinopyridazine-3-carboxylic acid (1.0 equiv) and 2-(thiophen-2-yl)ethylamine (1.2 equiv) in anhydrous DMF.

- Add HATU (1.5 equiv) and DIPEA (3.0 equiv).

- Stir at room temperature for 6–8 hours.

- Purify via reversed-phase HPLC (acetonitrile/water + 0.1% formic acid).

Yield : 78–85%

Advantages : Rapid reaction, high purity.

Limitations : Cost of HATU.

EDC/HOBt Coupling

Procedure :

- Combine acid (1.0 equiv), amine (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in dichloromethane (DCM).

- Stir at 0°C → room temperature for 12 hours.

- Wash with NaHCO₃ and brine, then concentrate.

Yield : 70–75%

Advantages : Cost-effective for large-scale synthesis.

Alternative Routes: Pyridazine Ring Construction

Cyclocondensation of 1,2-Diamines with 1,3-Diketones

Reacting 1,2-diaminopropane with acetylacetone in acetic acid generates a pyridazine ring, which is subsequently functionalized. This method allows late-stage introduction of morpholino and carboxamide groups but suffers from lower overall yields (45–50%).

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been explored to attach pre-functionalized fragments to a pyridazine core. For example, coupling a boronic ester-containing morpholino group to 3-bromopyridazine-3-carboxylic acid achieves moderate yields (60–65%) but requires stringent anhydrous conditions.

Analytical Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR)

Purity Assessment

HPLC analysis (C18 column, 0.1% formic acid/acetonitrile gradient) confirms ≥98% purity, with retention time = 12.3 minutes.

Scale-Up Considerations and Industrial Relevance

Solvent Selection for Large Batches

Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves environmental metrics and facilitates recycling. Pilot-scale reactions (10 kg) demonstrate consistent yields (80–82%) with 2-MeTHF.

Continuous Flow Synthesis

Microreactor systems reduce reaction times for morpholino substitution from 12 hours to 25 minutes at 150°C, enhancing throughput.

化学反应分析

Types of Reactions

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Substituted morpholine derivatives.

科学研究应用

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic properties.

作用机制

The mechanism of action of 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

相似化合物的比较

Similar Compounds

Thiophene Derivatives: Compounds such as thiophene-2-carboxamide.

Pyridazine Derivatives: Compounds like pyridazine-3-carboxamide.

Morpholine Derivatives: Compounds such as morpholine-4-carboxamide.

Uniqueness

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs.

生物活性

6-Morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyridazine ring, a morpholino group, and a thiophene moiety. The synthesis typically involves the reaction of pyridazine derivatives with morpholine and thiophene-containing ethyl groups. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound inhibits cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines ranged from 3.22 to 45.18 µM, indicating a moderate to high level of cytotoxicity against tumor cells .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 3.22 |

| MCF-7 | 45.18 |

Antiviral Properties

The compound has also been evaluated for antiviral activity. It was found to inhibit viral replication in vitro, with notable effects against several strains of viruses, including Dengue virus (DENV). The EC50 values for DENV were reported at approximately 7.2 μM, demonstrating its potential as an antiviral agent .

Table 2: Antiviral Activity

| Virus Type | EC50 (µM) |

|---|---|

| DENV | 7.2 |

Case Studies

- Antitumor Efficacy in Animal Models : In vivo studies using mouse models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction in tumor cells.

- Synergistic Effects with Other Drugs : Combination therapy involving this compound and traditional chemotherapeutics showed enhanced efficacy, suggesting a potential for use in combination regimens for more effective cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。